Hexylboronic Acid

Overview

Description

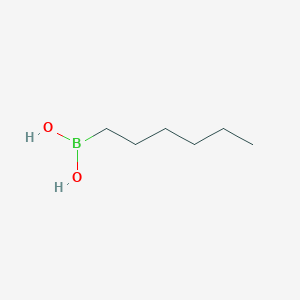

Hexylboronic acid is an organoboron compound with the molecular formula C6H15BO2. It is a boronic acid derivative where a hexyl group is attached to the boron atom. This compound is known for its utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Hexylboronic Acid, like other boronic acids, primarily targets organic compounds containing cis-diols . This includes a wide range of biomolecules, such as carbohydrates and glycoproteins, which play crucial roles in various biological processes .

Mode of Action

This compound interacts with its targets through the formation of cyclic boronate esters . This interaction is reversible and highly selective, allowing this compound to bind to specific targets in a biological system . The formation of these esters can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

This compound can affect various biochemical pathways due to its ability to interact with cis-diol-containing compounds . For instance, it can interfere with carbohydrate metabolism and protein glycosylation, potentially impacting cellular functions . The specific pathways affected by this compound can vary depending on the biological context .

Pharmacokinetics

Boronic acids are generally known for their stability and resistance to metabolic degradation . This could potentially enhance the bioavailability of this compound, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, by interacting with carbohydrates and glycoproteins, this compound could potentially affect cellular signaling, metabolism, and other processes . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other cis-diol-containing compounds can affect the selectivity and efficiency of this compound’s interactions . Additionally, factors such as pH and temperature can impact the stability of the boronate esters formed by this compound .

Biochemical Analysis

Biochemical Properties

Hexylboronic Acid plays a significant role in biochemical reactions. It is a part of the boronic acid family, which is known for its interactions with diols and strong Lewis bases . These interactions lead to their utility in various sensing applications . Boronic acids, including this compound, are also used in organic synthesis .

Molecular Mechanism

Boronic acids are known to interact with diols, which allows them to be utilized in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Temporal Effects in Laboratory Settings

Boronic acids, including this compound, are known to be valuable building blocks in organic synthesis .

Metabolic Pathways

Boronic acids are known to be involved in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Preparation Methods

Hexylboronic acid can be synthesized through several methods, with hydroboration being the most common route. In this process, a boron-hydrogen bond is added across an alkene or alkyne to yield the corresponding alkyl or alkenylborane. This reaction is typically rapid and proceeds with high selectivity . Industrial production methods often involve the use of borate esters, which are derived from boric acid through dehydration with alcohols .

Chemical Reactions Analysis

Hexylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert it into boranes.

Substitution: It participates in substitution reactions, particularly in the Suzuki-Miyaura coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and solvents such as tetrahydrofuran.

Scientific Research Applications

Hexylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexylboronic acid can be compared with other boronic acids such as methylboronic acid, ethylboronic acid, and phenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties. For instance, this compound has higher hydrophobicity compared to its shorter-chain counterparts, making it more suitable for applications in hydrophobic environments .

Similar Compounds

- Methylboronic acid

- Ethylboronic acid

- Phenylboronic acid

- Cyclopentylboronic acid

This compound stands out due to its specific reactivity and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

Hexylboronic acid (C₆H₁₅BO₂) is an organoboron compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and case studies.

This compound is characterized by its boronic acid functional group, which allows it to interact with various biological targets. Its structure includes a hexyl chain that enhances lipophilicity, potentially improving cell membrane permeability.

1. Anticancer Activity

Research has indicated that this compound derivatives exhibit significant anticancer properties, particularly through their role as proteasome inhibitors. For instance, studies have shown that certain boronic acids can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells.

- Mechanism of Action : this compound binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of pro-apoptotic factors within the cell. This mechanism has been demonstrated in various cancer cell lines, including multiple myeloma and breast cancer cells.

| Compound | IC₅₀ (nM) | Cancer Type |

|---|---|---|

| This compound Derivative 1 | 8.21 | U266 (Multiple Myeloma) |

| This compound Derivative 2 | 6.74 | MCF-7 (Breast Cancer) |

2. Antibacterial Activity

This compound has also been investigated for its antibacterial properties, particularly against resistant strains of bacteria. The compound's ability to inhibit β-lactamases makes it a candidate for combination therapies with β-lactam antibiotics.

- Mechanism of Action : The boronic acid moiety interacts covalently with serine residues in β-lactamases, effectively inhibiting their enzymatic activity.

| Compound | Inhibitory Constant (Ki) | Bacterial Strain |

|---|---|---|

| This compound Derivative 1 | 0.004 µM | E. coli (Resistant Strain) |

| This compound Derivative 2 | 0.008 µM | Klebsiella pneumoniae |

3. Antiviral Activity

Recent studies have explored the antiviral potential of this compound derivatives against viruses like HIV. These compounds have shown promise in inhibiting viral replication through their interaction with viral proteins.

- Mechanism of Action : The binding affinity of this compound derivatives to viral proteins disrupts the viral life cycle, thereby reducing viral load.

| Compound | IC₅₀ (µM) | Virus Type |

|---|---|---|

| This compound Derivative 3 | 5 | HIV-1 |

Case Study 1: Anticancer Efficacy

A study conducted on a novel this compound derivative revealed its efficacy in inhibiting tumor growth in a xenograft model of breast cancer. The derivative demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Case Study 2: Combating Antibiotic Resistance

In another study, this compound was combined with penicillin to enhance its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The combination therapy showed a marked increase in bacterial clearance in infected mice compared to treatment with penicillin alone.

Pharmacokinetics and Safety

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. However, optimization is required to enhance its bioavailability at therapeutic targets. Safety assessments have shown that while this compound is generally well-tolerated, further studies are needed to fully understand its long-term effects and potential toxicity.

Properties

IUPAC Name |

hexylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSYDLCMCLCOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325793 | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16343-08-1 | |

| Record name | B-Hexylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16343-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexaneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016343081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexaneboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexylboronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-HEXANEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR36B824BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hexylboronic acid participate in the palladium-catalyzed reaction with enol triflates derived from γ-Alkylidene-α-hydroxybutenolides?

A1: this compound acts as a reagent in the palladium(0)-catalyzed reaction with enol triflates, ultimately leading to the formation of α-unsubstituted γ-alkylidenebutenolides. The proposed mechanism involves a sequence of "oxidative addition/transmetalation/β-hydride elimination/reductive elimination" steps. [, ] Essentially, the this compound participates in the transmetalation step, transferring the hexyl group to the palladium center, which eventually gets eliminated in the subsequent steps leading to the desired product.

Q2: What is the significance of using this compound in this specific reaction, and are there alternative reagents?

A2: While the provided abstracts [, ] don't explicitly explore alternative reagents, the use of this compound is crucial for the specific reductive transformation observed. The selection of this compound over other alkylboronic acids or alternative reagents likely influences the reaction yield and selectivity. Further research would be needed to investigate the impact of different alkyl groups on the boronic acid and compare their reactivity and suitability for this defunctionalization reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.